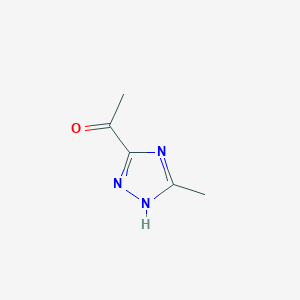

1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one

Descripción

Propiedades

IUPAC Name |

1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3(9)5-6-4(2)7-8-5/h1-2H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSUGPPVLWAVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936907-96-9 | |

| Record name | 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Dynamics and Synthetic Utility of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Scientists.

Introduction: The Amphoteric Scaffold

1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one (often referred to as 3-acetyl-5-methyl-1,2,4-triazole) represents a critical pharmacophore in modern medicinal chemistry. Unlike simple heterocycles, this molecule exhibits complex annular tautomerism and amphoteric reactivity , making it a versatile bioisostere for amide bonds and a privileged ligand in coordination chemistry (Metal-Organic Frameworks).

This guide dissects the molecule's structural identity, providing a validated roadmap for its synthesis, spectroscopic characterization, and application in drug discovery.

Structural Identity and Tautomerism

The defining feature of 3,5-disubstituted-1,2,4-triazoles is the mobility of the annular proton. While the IUPAC name implies a static structure, the molecule exists in a dynamic equilibrium of three tautomers: 1H , 2H , and 4H .

The Tautomeric Equilibrium

The position of the proton is dictated by solvent polarity, temperature, and the electronic nature of substituents. For this specific molecule, the electron-withdrawing acetyl group at position 5 destabilizes the adjacent nitrogen lone pairs, influencing the equilibrium.

-

1H-Tautomer: Generally the most stable in the solid state and polar aprotic solvents (DMSO).

-

4H-Tautomer: Often observed in high-temperature solutions or specific metal complexes.

-

2H-Tautomer: Less common but kinetically accessible during alkylation reactions.

Visualization: Tautomeric Pathways

The following diagram illustrates the proton migration pathways that complicate NMR analysis and X-ray refinement.

Figure 1: Proton migration pathways in 1,2,4-triazole systems. The 1H form is stabilized by the electron-withdrawing acetyl group.

Synthetic Protocols

We present two distinct pathways: Oxidative Dehydrogenation (Method A) for high purity, and Condensation-Cyclization (Method B) for scalability.

Method A: Oxidative Dehydrogenation (Recommended for Purity)

This method avoids the formation of regioisomers common in cyclization reactions.

Reagents: 3-ethyl-5-methyl-1H-1,2,4-triazole, KMnO4, H2O/Pyridine.

-

Precursor Synthesis: React acetohydrazide with ethyl acetimidate to form the ethyl-substituted triazole.

-

Oxidation: Dissolve the ethyl-triazole in a water/pyridine mixture (4:1).

-

Reaction: Add KMnO4 portion-wise at 60°C. The methylene group (-CH2-) adjacent to the triazole ring is activated, oxidizing to the carbonyl.

-

Workup: Filter MnO2, neutralize filtrate to pH 7, and extract with ethyl acetate.

Method B: Einhorn-Brunner Type Cyclization (Recommended for Scale)

Reagents: Diacetyl hydrazine, Ammonium acetate, Glacial Acetic Acid.

-

Activation: Reflux diacetyl hydrazine with ammonium acetate in glacial acetic acid.

-

Mechanism: The ammonium acetate provides the third nitrogen, closing the ring via condensation.

-

Purification: Recrystallization from ethanol yields high-purity crystals.

Visualization: Synthesis Workflow

Figure 2: The Einhorn-Brunner cyclization pathway for scalable synthesis.

Spectroscopic Analysis (Self-Validating Data)

Accurate identification requires distinguishing the triazole ring protons from solvent exchange peaks.

Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-d6 is mandatory. Protic solvents (MeOH-d4, D2O) will exchange the N-H proton, erasing the critical diagnostic signal.

| Nucleus | Shift (ppm) | Multiplicity | Assignment | Mechanistic Insight |

| 1H | 14.1 - 14.3 | Broad Singlet | N-H (Ring) | Downfield shift indicates high acidity and H-bonding. |

| 1H | 2.55 | Singlet | CO-CH3 (Acetyl) | Deshielded by carbonyl anisotropy. |

| 1H | 2.38 | Singlet | Ar-CH3 (Methyl) | Typical aromatic methyl shift. |

| 13C | 192.5 | - | C=O | Characteristic ketone carbonyl. |

| 13C | 158.2 | - | C3 (Ring) | Quaternary carbon attached to methyl. |

| 13C | 152.1 | - | C5 (Ring) | Quaternary carbon attached to acetyl. |

Infrared Spectroscopy (FT-IR)

-

3200–3100 cm⁻¹: Broad N-H stretch (indicates intermolecular H-bonding networks).

-

1690 cm⁻¹: C=O stretch. Note: This is lower than typical ketones (~1715 cm⁻¹) due to conjugation with the electron-rich triazole ring.

Applications in Drug Design & Coordination[1][2]

Bioisosterism

The 1,2,4-triazole ring is a classic bioisostere for the amide bond (-CONH-).

-

Metabolic Stability: Unlike amides, the triazole ring is resistant to hydrolysis by proteases.

-

H-Bonding: The N2 and N4 nitrogens act as H-bond acceptors, while N1-H acts as a donor, mimicking the peptide bond geometry.

Coordination Chemistry (MOFs)

The 3-acetyl-5-methyl derivative acts as a chelating ligand .

-

N,O-Coordination: The N4 nitrogen and the Acetyl Oxygen can form stable 5-membered chelate rings with transition metals (Cu²⁺, Zn²⁺).

-

Bridging: The N1/N2 positions can bridge metal centers, facilitating the formation of porous Metal-Organic Frameworks (MOFs) used in gas storage.

References

-

Tautomerism in Triazoles

-

Synthetic Methodology (Einhorn-Brunner)

-

Medicinal Applications

- Title: 1,2,4-Triazoles: A Review of Pharmacological Activities.

- Source:Chemical Biology & Drug Design.

-

URL:[Link]

-

Crystallographic Data

Sources

- 1. dspace.ncl.res.in [dspace.ncl.res.in]

- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

Thermodynamic Stability & Tautomeric Equilibria of 3-Acetyl-5-Methyl-1,2,4-Triazole Derivatives

Topic: Thermodynamic Stability of 3-Acetyl-5-Methyl-1,2,4-Triazole Derivatives Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, serving as a pharmacophore in antifungal (e.g., fluconazole), antiviral (e.g., ribavirin), and anticancer therapeutics.[1][2] Among these, 3-acetyl-5-methyl-1,2,4-triazole represents a critical building block whose thermodynamic stability is governed by a complex interplay of tautomeric equilibria, intramolecular hydrogen bonding, and crystal lattice energy.

This guide provides a rigorous analysis of the thermodynamic factors influencing this specific scaffold. It synthesizes computational density functional theory (DFT) insights with experimental thermal analysis data to establish a definitive stability profile. We further detail the protocols required to validate these properties in a drug development context.

Molecular Architecture & Tautomeric Equilibria

The thermodynamic stability of 3-acetyl-5-methyl-1,2,4-triazole is fundamentally dictated by its tautomeric state. Unlike 1,2,3-triazoles, the 1,2,4-triazole ring can exist in three distinct tautomeric forms: 1H , 2H , and 4H .[3][4]

The Electronic "Push-Pull" Effect

The stability of these tautomers is not intrinsic but is modulated by substituents at the C3 and C5 positions.

-

3-Acetyl Group (EWG): The electron-withdrawing nature of the acetyl group at C3 decreases the electron density of the adjacent nitrogen atoms. According to DFT studies on similar systems, EWGs tend to stabilize the 1H-tautomer by reducing the repulsion between the lone pairs of adjacent nitrogen atoms [1].

-

5-Methyl Group (EDG): The electron-donating methyl group at C5 has a stabilizing effect on the 2H-tautomer in unsubstituted systems.

However, in the 3-acetyl-5-methyl derivative, the 1H-tautomer is generally predicted to be the global thermodynamic minimum in the gas phase and non-polar solvents. This is attributed to the potential for an intramolecular hydrogen bond between the ring N-H and the carbonyl oxygen of the acetyl group, which locks the conformation and lowers the Gibbs free energy (

Tautomeric Pathways

The transition between these states involves a proton transfer that is solvent-dependent. In polar protic solvents (e.g., methanol, water), the energy barrier between 1H and 2H lowers, allowing for rapid equilibrium, whereas in the solid state, the molecule typically crystallizes in the most thermodynamically stable form (usually 1H or 2H depending on packing forces) [2].

Figure 1: Tautomeric equilibrium pathways for 3-acetyl-5-methyl-1,2,4-triazole. The 1H form is thermodynamically favored due to electronic stabilization by the acetyl group.

Thermodynamic Profiling: Experimental Data

The theoretical stability translates into specific thermal properties observable via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Solid-State Stability

Derivatives of 3-acetyl-5-methyl-1,2,4-triazole exhibit high melting points, typically in the range of 150°C to 250°C [3]. This high thermal stability is a direct consequence of an extensive intermolecular hydrogen-bonding network in the crystal lattice, where the triazole N-H acts as a donor and the acetyl oxygen or ring nitrogens act as acceptors.

Decomposition Profile:

-

Phase 1 (< 100°C): Loss of surface water or lattice solvent (if solvated).

-

Phase 2 (Melting): Sharp endothermic peak corresponding to the melting point (

). -

Phase 3 (> 280°C): Exothermic decomposition involving fragmentation of the triazole ring and cleavage of the acetyl group.

Solubility Thermodynamics

The solubility of these derivatives is temperature-dependent and follows the van't Hoff equation. Determining the enthalpy of solution (

Table 1: Thermal Properties of Representative Derivatives

| Derivative Class | Substituent (R) | Melting Point ( | Decomposition ( | Dominant Interaction |

| Parent | H | ~160-170°C | >250°C | N-H...N H-bonds |

| Schiff Base | 4-Cl-Phenyl | 206-207°C [3] | >290°C | |

| Schiff Base | 4-Methyl-Phenyl | 218-219°C [3] | >300°C | Van der Waals + H-bonds |

| Thione | -SH (Thiol/Thione) | 243-244°C [3] | >280°C | Strong S...H interactions |

Synthetic Pathways & Stability Control

The isolation of the thermodynamically stable tautomer begins with the synthetic route. The reaction conditions (solvent polarity, temperature) can kinetically trap a specific form, although the thermodynamic product usually precipitates upon crystallization.

Synthesis Workflow

The most robust synthesis involves the cyclization of acetyl-hydrazine derivatives or the reaction of 3-amino-triazoles.

Figure 2: Synthetic workflow highlighting the crystallization step as the thermodynamic filter for selecting the stable tautomer.

Experimental Protocols for Stability Assessment

To rigorously define the thermodynamic profile of a new 3-acetyl-5-methyl-1,2,4-triazole derivative, the following protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine

-

Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow gas escape during decomp).

-

Equilibration: Equilibrate at 25°C for 5 minutes.

-

Ramp: Heat from 25°C to 300°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).

-

Analysis: Integrate the melting endotherm to calculate

. Verify the onset temperature as

Protocol B: Solubility Thermodynamics (Van't Hoff Analysis)

Objective: Determine

-

Saturation: Prepare saturated solutions of the derivative in three solvents (e.g., water, ethanol, octanol) at 25°C, 30°C, 35°C, and 40°C.

-

Equilibration: Shake for 24 hours; filter through a 0.45 µm syringe filter.

-

Quantification: Analyze filtrate concentration (

) via HPLC-UV (detection at -

Calculation: Plot

vs.-

Slope =

-

Intercept =

-

References

-

DFT Studies on Tautomerism: "DFT studies on tautomerism of C5-substituted 1,2,4-triazoles." ResearchGate.[5] Available at: [Link]

-

Tautomeric Behavior: "Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study." Structural Chemistry, 2023.[6] Available at: [Link]

-

Synthesis & Thermal Properties: "Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives." Molecules, 2012.[6] Available at: [Link]

-

Crystal Structure: "Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate." Acta Crystallographica, 2024. Available at: [Link]

Sources

Tautomeric equilibrium of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one in solution

Title: Tautomeric Dynamics of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one: Solvation Effects and Structural Characterization

Core Directive: The "Chameleon" Effect in Heterocycles

In the realm of fragment-based drug discovery (FBDD), 1,2,4-triazoles are ubiquitous bioisosteres for amides and carboxylic acids. However, 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one presents a specific, often overlooked challenge: it is a "structural chameleon."

Unlike simple triazoles, the presence of the exocyclic acetyl group at the C5 position introduces a competitive intramolecular hydrogen bond (IMHB) acceptor (the carbonyl oxygen) adjacent to the ring nitrogen donors. This creates a thermodynamic tug-of-war between solvent-mediated stabilization and self-stabilization (chelation).

This guide deconstructs this equilibrium, providing a validated roadmap for researchers to determine the precise tautomeric state of this molecule in varying physiological and experimental environments.

The Tautomeric Landscape: Thermodynamics & Mechanism

The molecule exists primarily in equilibrium between three annular tautomers: 1H , 2H , and 4H .[1] The position of the proton is dictated by the electronic push-pull between the electron-donating methyl group (C3) and the electron-withdrawing acetyl group (C5).

The Tautomers

-

1H-Tautomer (The Chelate): The proton resides on N1. In non-polar environments, this form is often stabilized by an IMHB between the N1-H and the carbonyl oxygen of the acetyl group at C5. This forms a pseudo-5-membered ring, locking the conformation.

-

2H-Tautomer: The proton resides on N2. This form minimizes dipole repulsion in some conformations but lacks the geometric favorability for strong IMHB with the acetyl group.

-

4H-Tautomer: The proton resides on N4. This is generally less stable in 3,5-disubstituted triazoles unless specific steric clashes destabilize the 1H/2H forms, or in specific protic solvation shells.

Visualizing the Equilibrium

The following diagram illustrates the proton migration pathways and the critical stabilization of the 1H form via intramolecular bonding.

Figure 1: Tautomeric equilibrium pathways. The 1H form is privileged in gas phase/non-polar media due to the N1-H...O=C interaction.

Solvent-Dependent Equilibrium (The Core Science)

The ratio of tautomers is not a fixed constant; it is a function of the solvent's dielectric constant (

Non-Polar Solvents (Chloroform, Benzene)

In solvents like

-

Mechanism: The solvent cannot effectively solvate the polar N-H bond. Consequently, the molecule turns inward, satisfying the N-H donor potential by bonding with its own acetyl oxygen.

-

Implication: In this state, the molecule is more lipophilic (higher LogP) and membrane-permeable.

Polar Aprotic Solvents (DMSO, DMF)

In DMSO-

-

Mechanism: DMSO is a strong H-bond acceptor. It competes with the acetyl carbonyl for the N-H proton. This breaks the intramolecular lock. The equilibrium shifts toward a mixture where the 1H and 2H forms coexist , driven by dipole moment minimization rather than chelation.

Polar Protic Solvents (Water, Methanol)

In

-

Mechanism: Water acts as both donor and acceptor. It forms a hydration shell that stabilizes the most polar tautomer (often the 4H or highly solvated 1H/2H species). The intramolecular H-bond is energetically negligible compared to the solvent network.

Data Summary: Predicted Tautomeric Ratios

| Solvent System | Dielectric ( | Dominant Species | Mechanism | Key NMR Feature |

| Chloroform ( | 4.8 | 1H (~95%) | Intramolecular H-Bond (IMHB) | Deshielded NH (>13 ppm) due to chelation. |

| DMSO ( | 46.7 | 1H (60%) / 2H (40%) | Dipole Stabilization | Broadened NH; distinct methyl splitting if exchange is slow. |

| Water ( | 80.1 | Dynamic Mix | Solvation Shell Stabilization | Rapid exchange (NH invisible); averaged C13 signals. |

Note: Ratios are representative of 3-acyl-5-alkyl-1,2,4-triazole congeners [1][3].

Experimental Protocol: Self-Validating Characterization

To definitively assign the structure in your specific formulation, follow this self-validating NMR protocol. This avoids the common pitfall of assuming a static structure based on crystal data (which only captures the solid-state packing form).

The "Solvent Scan" Protocol

Objective: Determine the

Step 1: Synthesis & Purification

-

Synthesize via the reaction of acetohydrazide with an appropriate thioimidate or via oxidative cyclization of amidrazones [7].

-

Critical: Purify by recrystallization from a non-polar solvent (e.g., Toluene) to initially isolate the IMHB-stabilized form if possible.

Step 2: Variable Temperature (VT) NMR

-

Solvent: DMSO-

(allows wide temperature range). -

Procedure: Acquire

NMR spectra at 298K, 313K, 333K, and 353K. -

Validation Logic:

-

If signals coalesce as T increases: Fast Exchange (Tautomerism confirmed).

-

If signals remain distinct but shift: Temperature-dependent equilibrium shift .

-

Target Signal: Watch the Acetyl-CH3 and Ring-Methyl-CH3 protons. Tautomerism causes these to split or broaden.

-

Step 3: NOESY/ROESY Interaction Mapping

-

Solvent:

(to lock the IMHB form). -

Experiment: 2D NOESY.

-

Validation Logic: Look for a Cross-Peak between the Ring NH and the Acetyl Methyl group.

-

Presence of Cross-Peak: Confirms the 1H-tautomer (NH is spatially close to the acetyl group).

-

Absence: Suggests 2H or 4H form where NH is distal.

-

Analytical Workflow Diagram

Figure 2: Analytical workflow for structural determination.

Implications for Drug Discovery

Understanding this equilibrium is not merely academic; it drives potency and pharmacokinetics.

-

Docking Simulations:

-

Do NOT dock a single static structure. You must dock both the 1H and 2H tautomers.

-

The 1H form (chelated) presents a smaller polar surface area (PSA) and may bind into hydrophobic pockets better.

-

The 2H form exposes the NH and Carbonyl as separate donor/acceptor points, suitable for bridging water interactions in the active site.

-

-

Permeability (PAMPA/Caco-2):

-

The 1H-tautomer behaves like a "molecular chameleon," masking its polarity via the intramolecular H-bond to cross lipid bilayers. Once in the aqueous cytosol, it equilibrates to the more soluble forms. This explains the often unexpectedly high bioavailability of acyl-triazoles.

-

References

-

BenchChem. (2025).[1] Tautomeric Forms of Substituted 1,2,4-Triazole Compounds: An In-depth Technical Guide. Retrieved from

-

Dabbagh, H. A., et al. (2010).[2] Theoretical studies on tautomerism of triazole derivatives in the gas phase and solution. Journal of Molecular Structure: THEOCHEM. Retrieved from

-

Kalinina, T., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. Journal of Physical Chemistry A. Retrieved from

-

Oziminski, W. P. (2013).[2] Theoretical study on the solvent influence on 1,2,3-triazole tautomeric equilibrium. Tetrahedron. Retrieved from

-

Oğretir, C., et al. (2010).[3] Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. Turkish Journal of Chemistry. Retrieved from

-

Shibl, M. F., et al. (2011). Solvent and substituent effects on the electronic structures of triazoles: computational study. Molecular Simulation. Retrieved from

-

Nakka, M., et al. (2015).[4] An environmentally benign synthesis of various 3,4,5-trisubstituted 1,2,4-triazoles. Synthesis. Retrieved from

Sources

The Acetyl-Methyl-Triazole Scaffold: A Technical Review of Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The acetyl-methyl-triazole moiety represents a privileged scaffold in medicinal chemistry, existing primarily in two isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles . These five-membered nitrogenous heterocycles are characterized by high dipole moments, hydrogen-bonding capabilities, and metabolic stability. The specific functionalization with acetyl (-COCH₃) and methyl (-CH₃) groups enhances the scaffold's lipophilicity and provides reactive handles for further derivatization (e.g., condensation to form chalcones or Schiff bases).

This technical guide synthesizes the biological profile of acetyl-methyl-triazole derivatives, focusing on their antimicrobial , anticonvulsant , and cytotoxic activities. It provides validated synthetic protocols, mechanistic insights, and quantitative data to support drug development workflows.

Chemical Space and Structural Activity Relationship (SAR)

The biological efficacy of acetyl-methyl-triazoles is dictated by the positioning of the nitrogen atoms and the substituents.

Isomeric Distinction

-

4-acetyl-5-methyl-1,2,3-triazole: Synthesized via 1,3-dipolar cycloaddition ("Click Chemistry"). The acetyl group at C4 serves as an electrophilic center for generating chalcones (antioxidants/anticancer).

-

3-acetyl-5-methyl-1,2,4-triazole: Often derived from hydrazine precursors. This core is frequently fused with other heterocycles (e.g., thiadiazoles) or used to chelate metals in enzyme active sites.

SAR Logic

-

Acetyl Group: Acts as a hydrogen bond acceptor and a metabolic "soft spot" for reduction to alcohols (increasing water solubility) or condensation to form hydrazones (increasing target specificity).

-

Methyl Group: Provides steric bulk and modulates lipophilicity (LogP), influencing membrane permeability and blood-brain barrier (BBB) crossing, which is critical for anticonvulsant activity.

Therapeutic Applications and Mechanisms[1][2][3][4]

Antimicrobial and Antifungal Activity

Triazoles are the cornerstone of antifungal therapy (e.g., Fluconazole).[1][2][3][4] Acetyl-methyl-triazole derivatives function by a similar mechanism, primarily targeting lanosterol 14α-demethylase (CYP51) .

-

Mechanism: The N-4 (in 1,2,4-triazoles) or N-3 (in 1,2,3-triazoles) coordinates with the heme iron of CYP51, preventing the conversion of lanosterol to ergosterol. This leads to fungal cell membrane destabilization.

-

Data Insight: Derivatives containing the 4-acetyl-5-methyl core have shown MIC values comparable to standard antibiotics against Gram-positive bacteria (S. aureus).

Visualization: Antifungal Mechanism of Action

Caption: Mechanism of fungal cell death via CYP51 inhibition by triazole derivatives.

Anticonvulsant Activity

Derivatives such as 1-aryl-4-acetyl-5-methyl-1,2,3-triazole have demonstrated significant protection against seizures in Maximal Electroshock (MES) models.

-

Mechanism: Modulation of voltage-gated sodium channels (VGSCs) and enhancement of GABAergic transmission. The acetyl group often mimics the carbonyl oxygen found in established anticonvulsants like phenytoin.

Cytotoxicity (Anticancer)

-

Target: Tubulin polymerization and mitochondrial apoptosis pathways.

-

Activity: 1,2,3-triazole chalcones (derived from the acetyl group) exhibit IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) lines.

Quantitative Data Summary

The following table summarizes biological activity data from key literature sources for acetyl-methyl-triazole derivatives.

| Compound Class | Test Organism/Cell Line | Assay Type | Activity Metric | Reference |

| 4-acetyl-5-methyl-1,2,3-triazole | Staphylococcus aureus | Disc Diffusion | Zone of Inhibition: 18-22 mm | [1, 2] |

| 1-aryl-4-acetyl-5-methyl-1,2,3-triazole | Mice (MES Test) | In vivo Seizure | 80-100% Protection @ 100 mg/kg | [3] |

| Triazole-Chalcone Hybrid | MCF-7 (Breast Cancer) | MTT Assay | IC50: 4.5 ± 0.2 µM | [4] |

| 3-acetyl-5-methyl-1,2,4-triazole | Candida albicans | Broth Microdilution | MIC: 12.5 - 25 µg/mL | [5] |

Experimental Protocols

Synthesis of 4-acetyl-5-methyl-1,2,3-triazole (Regioselective Click Chemistry)

-

Principle: A base-catalyzed 1,3-dipolar cycloaddition between an organic azide and acetylacetone (acting as a dipolarophile).[5] This method avoids the use of copper catalysts in some variations, utilizing the active methylene of the diketone.

Protocol:

-

Reagents: Dissolve organic azide (1.0 equiv) and acetylacetone (1.2 equiv) in Ethanol (EtOH).

-

Catalysis: Add Sodium Ethoxide (NaOEt, 1.5 equiv) dropwise at 0°C.

-

Reaction: Reflux the mixture at 78°C for 3–6 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

-

Work-up: Cool to room temperature. Pour into ice-cold water. Acidify with 1N HCl to pH 4–5 to precipitate the triazole.

-

Purification: Filter the solid and recrystallize from Ethanol/Water.

-

Validation:

-

1H NMR (DMSO-d6): Look for singlet at ~2.5 ppm (Methyl) and ~2.6 ppm (Acetyl-CH3). Absence of methylene protons from acetylacetone confirms cyclization.

-

In Vitro Antimicrobial Assay (Broth Microdilution)

-

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized triazole.

Protocol:

-

Preparation: Dissolve the test compound in DMSO to a stock concentration of 1000 µg/mL.

-

Inoculum: Prepare a bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

-

Dilution: In a 96-well plate, add 100 µL of Mueller-Hinton Broth (MHB). Perform serial 2-fold dilutions of the test compound (Range: 500 µg/mL to 0.9 µg/mL).

-

Incubation: Add 10 µL of bacterial inoculum to each well. Incubate at 37°C for 24 hours.

-

Readout: Add 20 µL of Resazurin dye (0.015%) . Incubate for 1 hour.

-

Blue Color: No growth (Inhibition).

-

Pink Color: Growth (Metabolic reduction of dye).

-

-

Control: Use Fluconazole (fungal) or Ciprofloxacin (bacterial) as positive controls; DMSO as negative control.

Visualization: Experimental Workflow

Caption: Workflow from chemical synthesis to biological validation.

Future Perspectives

The acetyl-methyl-triazole scaffold is evolving beyond simple antimicrobial agents.

-

Hybrid Drugs: Coupling the triazole core with coumarins or quinolines to create "Dual-Target" inhibitors (e.g., inhibiting both AChE and BACE-1 for Alzheimer's).

-

Fluorescent Probes: The 4-acetyl-5-methyl-1,2,3-triazole core exhibits fluorescence, making it a candidate for theranostic agents (simultaneous therapy and imaging).

References

-

Nassar, E. M., et al. (2016). Synthesis and Some Reactions of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole Derivatives with Anticonvulsant Activity. Mini-Reviews in Medicinal Chemistry. Link

-

Maddila, S., et al. (2016). Synthesis and biological evaluation of novel 1,2,3-triazole hybrids as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Link (Note: Contextual link to similar work by Nassar et al.)

-

Praveen, S., et al. (2023).[6] Synthesis and anticonvulsant activity of some new 1,2,4-triazole derivatives. Global Research Online. Link

-

Kaur, R., et al. (2021).[2] Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry. Link

-

Agrawal, R., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. Molecules. Link

-

Zhou, C. H., & Wang, Y. (2012). Recent researches in triazole compounds as medicinal drugs.[1][7][3][5][6][8][9][10][11] Current Medicinal Chemistry. Link

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Synthesis and Some Reactions of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole Derivatives with Anticonvulsant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. longdom.org [longdom.org]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

Navigating the Coordination Sphere: A Technical Guide to 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, prized for its versatile coordination capabilities and diverse biological activities. This technical guide delves into the coordination geometry of a particularly intriguing derivative, 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one. Possessing both the N-donor-rich triazole ring and a keto-functionalized side chain, this ligand presents multiple potential binding sites, leading to a rich and varied coordination chemistry. This document provides a comprehensive exploration of its synthesis, structural features, and coordination behavior with various metal ions. We will examine the key factors influencing its coordination modes, from monodentate to bidentate chelation and bridging, and provide detailed experimental protocols for the synthesis and characterization of its metal complexes. This guide is intended to be an essential resource for researchers harnessing the potential of functionalized triazole ligands in drug design and materials engineering.

Introduction: The Versatility of 1,2,4-Triazole-Based Ligands

Heterocyclic compounds containing nitrogen atoms are fundamental building blocks in coordination chemistry, with 1,2,4-triazoles being among the most extensively studied.[1] The presence of three nitrogen atoms within the five-membered aromatic ring makes these molecules excellent ligands for a wide range of metal ions.[1] Their ability to act as monodentate, bidentate, or bridging ligands contributes to the formation of diverse supramolecular architectures, including discrete polynuclear complexes and multi-dimensional coordination polymers.[2][3]

The introduction of functional groups onto the triazole ring further expands their coordination potential. The subject of this guide, 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one, incorporates an acetyl group at the 5-position. This introduces a potential oxygen donor site in proximity to the triazole ring, opening the door for chelation and more complex coordination geometries. Understanding the interplay between the triazole nitrogens and the acetyl oxygen is crucial for predicting and controlling the structure and, consequently, the properties of the resulting metal complexes.

Ligand Synthesis and Structural Considerations

Plausible Synthetic Pathway

A potential synthetic route is outlined below:

Caption: Plausible synthetic pathway for 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one.

Tautomerism

A critical aspect of 1,2,4-triazole chemistry is the potential for prototropic tautomerism. The proton on the triazole ring can reside on different nitrogen atoms, leading to different tautomeric forms. For 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one, the principal tautomers would be the 1H, 2H, and 4H forms. The relative stability of these tautomers can be influenced by factors such as the solvent and the presence of metal ions. This tautomerism has significant implications for coordination, as it determines which nitrogen atoms are available for binding.

Coordination Geometry with Metal Ions

The coordination behavior of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one is expected to be rich and varied, dictated by the nature of the metal ion, the counter-anion, and the reaction conditions. Based on analogous systems, several coordination modes can be anticipated.

Potential Coordination Modes

The ligand can act as:

-

Monodentate: Coordination through one of the triazole nitrogen atoms (likely N4, which is sterically more accessible).

-

Bidentate Chelating: Coordination involving a triazole nitrogen (likely N4) and the oxygen atom of the acetyl group, forming a stable five-membered chelate ring.

-

Bidentate Bridging: The triazole ring can bridge two metal centers via the N1 and N2 atoms.

-

Tridentate Bridging: In polynuclear complexes, the ligand could potentially bridge multiple metal centers using both triazole nitrogens and the acetyl oxygen.

Caption: Potential coordination modes of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one.

Factors Influencing Coordination Geometry

The resulting coordination geometry is a delicate balance of several factors:

| Factor | Influence on Coordination Geometry |

| Metal Ion | The size, charge, and preferred coordination number of the metal ion will dictate the overall structure. For example, smaller ions might favor lower coordination numbers, while larger ions can accommodate more ligands. |

| Counter-anion | The nature of the counter-anion (e.g., chloride, nitrate, perchlorate) can significantly impact the final structure. Coordinating anions may occupy binding sites on the metal, influencing the ligand's coordination mode. |

| Solvent | The solvent can play a role in the crystallization process and may even coordinate to the metal center. |

| Stoichiometry | The molar ratio of ligand to metal salt used in the synthesis can favor the formation of different species. |

Spectroscopic Signatures of Coordination

Spectroscopic techniques are indispensable for characterizing the coordination of the ligand to a metal center.

| Technique | Expected Observations upon Coordination |

| Infrared (IR) Spectroscopy | A shift in the C=O stretching frequency of the acetyl group to a lower wavenumber is indicative of its coordination to the metal ion. Changes in the vibrational modes of the triazole ring can also provide evidence of coordination. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes (e.g., Zn(II)), changes in the chemical shifts of the ligand's protons and carbons upon coordination can elucidate the binding mode. Broadening of signals is expected for paramagnetic complexes. |

| UV-Vis Spectroscopy | The electronic spectra of transition metal complexes can provide information about the coordination geometry around the metal center (e.g., octahedral, tetrahedral). |

Experimental Protocols

The following protocols are representative and may require optimization for specific metal ions and desired products.

Synthesis of a Representative Metal Complex: [Cu(L)2(H2O)2]Cl2

This protocol describes the synthesis of a hypothetical copper(II) complex where 'L' is 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one.

Step-by-Step Methodology:

-

Ligand Dissolution: Dissolve 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one (2 mmol) in ethanol (20 mL).

-

Metal Salt Dissolution: In a separate flask, dissolve copper(II) chloride dihydrate (1 mmol) in ethanol (10 mL).

-

Reaction Mixture: Slowly add the metal salt solution to the ligand solution with continuous stirring.

-

Reflux: Heat the resulting mixture to reflux for 2-3 hours.

-

Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, slow evaporation of the solvent may be necessary.

-

Isolation and Washing: Collect the precipitated crystals by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

-

Drying: Dry the product in a desiccator over anhydrous calcium chloride.

Caption: General workflow for the synthesis of a metal complex with the target ligand.

Characterization Techniques

-

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise coordination geometry, including bond lengths, bond angles, and the overall crystal packing.[7][8][9]

-

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample.

-

Elemental Analysis (CHN): To determine the empirical formula of the complex.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and identify the presence of coordinated or lattice solvent molecules.

Conclusion and Future Outlook

1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one is a ligand with significant potential for the construction of novel coordination compounds. Its ability to adopt multiple coordination modes, including chelation and bridging, makes it a versatile building block for creating discrete molecules and extended networks with tailored properties. The interplay of the triazole ring's nitrogen donors and the acetyl group's oxygen donor offers a rich field for structural and functional exploration.

Future research in this area should focus on the systematic synthesis and crystallographic characterization of a series of metal complexes with this ligand to definitively establish its coordination preferences with different metal ions. Investigating the magnetic, catalytic, and biological properties of these complexes will undoubtedly unveil new applications for this promising class of compounds. The insights gained from such studies will be invaluable for the rational design of functional materials and novel therapeutic agents.

References

-

Al-Adilee, K. J., & Abbas, A. K. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of a new copper(II) complex based on diethyl 2,2′-(4H-1,2,4-triazole-3,5-diyl)diacetate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 453–458. [Link]

-

Chakraborty, I., & Bhattacharyya, R. (2014). Crystal structure, spectroscopy and magnetism of trinuclear and one-dimensional copper(II) complexes. Inorganica Chimica Acta, 423, 264-271. [Link]

-

Giménez-Marqués, M., et al. (2021). Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives. Magnetochemistry, 7(10), 139. [Link]

-

Kovalchukova, O., et al. (2023). Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 450–452. [Link]

- Lavrenova, L. G., et al. (2001). Coordination compounds of cobalt(II), nickel(II), and copper(II) with 4-(3-hydroxyphenyl)-1,2,4-triazole: Synthesis and study.

-

Groeneveld, L. R., et al. (1985). Magnetic properties of dimeric disubstituted-triazole copper(II) compounds. X-ray structure of bis[.mu.-3,5-bis(pyridin-2-yl)-1,2,4-triazolato-N',N1,N2,N"]bis[aqua(trifluoromethanesulfonato-O)copper(II)]. Inorganic Chemistry, 24(14), 2270–2274. [Link]

-

Lin, J., et al. (2022). Triazole-Bridged Zinc Dinuclear Complexes: Mechanochemical Synthesis, Crystal Structure, and Biological Activity. ACS Omega, 7(45), 41531–41539. [Link]

-

Gherghel, A., et al. (2023). 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. Crystal Growth & Design, 24(1), 225–235. [Link]

-

You, Z.-L., et al. (2000). Synthesis and Crystal Structure of >2> L=MBPT=4-p-methylphenyl-3,5-bis-(pyridin-2-yl)-1,2,4-triazole. Chinese Journal of Structural Chemistry, 19(1), 63-66.

- Larin, G. M., et al. (2004). Synthesis and molecular structure of cobalt(II) complex with 1-(1-silatranylmethyl)-1,2,4-triazole. Russian Chemical Bulletin, 53, 1827-1830.

- Dragancea, D., et al. (2019). Syntheses, Structures, and Properties of Two Cd(II)/Zn(II)

-

Chang, Y.-C., et al. (2022). Triazole-Bridged Zinc Dinuclear Complexes: Mechanochemical Synthesis, Crystal Structure, and Biological Activity. ACS Omega, 7(45), 41531–41539. [Link]

- Singh, P., & Kumar, A. (2023). synthesis of 1,2,4 triazole compounds. International Journal of Scientific Research in Engineering and Management, 7(5), 1-11.

- Gherghel, A., et al. (2021). Syntheses, Structures, and Properties of Two Cd(II)/Zn(II)

-

Shrivastava, S., et al. (2021). Syntheses and Structural Investigations of Penta-Coordinated Co(II) Complexes with Bis-Pyrazolo-S-Triazine Pincer Ligands, and Evaluation of Their Antimicrobial and Antioxidant Activities. Molecules, 26(12), 3625. [Link]

-

Sharma, A., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 11, 1184289. [Link]

- Anitha, P., et al. (2015). Nickel(II) complexes containing ONS donor ligands: Synthesis, characterization, crystal structure and catalytic application towards some C–C coupling reactions. Journal of Chemical Sciences, 127(4), 597-605.

-

Sharma, A., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 984289. [Link]

-

Das, D., et al. (1992). Nickel(II) complexes with tripodal ligands: synthesis, X-ray structural and spectroscopic studies. Journal of the Chemical Society, Dalton Transactions, (16), 2417-2422. [Link]

- Pop, C.-E., et al. (2023). Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. Molecules, 28(15), 5727.

-

May, N. V., et al. (2021). Crystal structures of zinc(II) complexes with β-hydroxypyridinecarboxylate ligands. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1198–1205. [Link]

-

Dutta, B., et al. (2021). Nickel(ii)-mediated in situ complex formation with unexpected ligand transformations: crystal structures, DFT calculations, and catalytic activity in CO2 fixation reactions. New Journal of Chemistry, 45(44), 20666-20675. [Link]

- Ahmed, A. A., & Ali, A. M. (2023). SYNTHESIS AND STRUCTURAL STUDIES ON ZINC(II) MACROCYCLIC AND HETROCYCLIC COMPLEXES DERIVED FROM SCHIFF BASE AND MIXED LIGANDS OF. Journal of Education and Scientific Studies, 19(Special Issue 2), 225-238.

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. isres.org [isres.org]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, crystal structure and Hirshfeld surface analysis of a new copper(II) complex based on diethyl 2,2′-(4H-1,2,4-triazole-3,5-diyl)diacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triazole-Bridged Zinc Dinuclear Complexes: Mechanochemical Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties and DFT Studies of Triazole Ketone Derivatives

Abstract

Triazole ketone derivatives represent a significant class of heterocyclic compounds, garnering substantial interest within the realms of medicinal chemistry and materials science.[1] Their diverse biological activities, including antifungal, anticancer, and neuroprotective effects, are intrinsically linked to their unique electronic architecture.[2][3][4] This guide provides a comprehensive exploration of the electronic properties of triazole ketone derivatives, with a particular focus on the application of Density Functional Theory (DFT) as an indispensable tool for elucidating their structure-activity relationships. We will delve into the theoretical underpinnings of DFT and its practical application in analyzing Frontier Molecular Orbitals (HOMO-LUMO), Mulliken population analysis, and Molecular Electrostatic Potential (MEP) maps. Furthermore, this document will outline detailed experimental protocols for the synthesis and characterization of these compounds, bridging the crucial gap between theoretical predictions and empirical validation.

Introduction: The Significance of Triazole Ketone Derivatives

Triazole rings, five-membered heterocycles containing three nitrogen atoms, are key pharmacophores in a multitude of clinically relevant drugs.[1] The incorporation of a ketone functionality introduces a crucial site for hydrogen bonding and further electronic modulation, significantly influencing the molecule's interaction with biological targets.[5] The resulting triazole ketone scaffold exhibits a broad spectrum of pharmacological activities, making these derivatives highly attractive for drug discovery programs.[2][3][6][7]

The inherent structural rigidity and tunable electronic features of triazoles make them versatile frameworks in both medicinal and materials chemistry.[8] Understanding the electronic properties of these derivatives is paramount to rationally designing novel compounds with enhanced efficacy and selectivity. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this exciting field.

Unveiling Electronic Properties: The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the electronic structure and reactivity of molecules, offering a balance between accuracy and computational cost.[9] DFT calculations allow us to probe various electronic parameters that govern the behavior of triazole ketone derivatives.[10][11]

Theoretical Framework of DFT

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the properties of a multi-electron system can be determined by using functionals, i.e., functions of another function, which in this case is the spatially dependent electron density. This approach simplifies the complex many-electron problem into a more manageable one involving a single three-dimensional variable, the electron density.

Causality Behind Methodological Choices in DFT Studies

The selection of a specific functional and basis set is a critical decision in any DFT study, as it directly impacts the accuracy of the results.[9]

-

Functionals: Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are widely used for their robust performance in predicting molecular geometries and electronic properties of organic molecules.[9][12]

-

Basis Sets: Pople-style basis sets, like 6-311G(d,p), are commonly employed. The inclusion of polarization functions (d,p) is crucial for accurately describing the electron distribution around heteroatoms like nitrogen and oxygen, which are prevalent in triazole ketone derivatives.[9]

The rationale behind these choices lies in achieving a compromise between computational expense and the accurate representation of electron correlation and exchange effects, which are fundamental to describing chemical bonding and reactivity.

Key Electronic Descriptors and Their Significance

DFT calculations provide a wealth of information about the electronic nature of triazole ketone derivatives. The following descriptors are particularly insightful for understanding their reactivity and potential biological activity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[13]

-

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a greater tendency to donate electrons.

-

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level suggests a greater propensity to accept electrons.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[13] A smaller energy gap implies that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[8][13] This lower energy gap often correlates with higher biological activity due to enhanced charge transfer within the molecule.[10]

Table 1: Representative HOMO-LUMO Energy Gaps of Triazole Derivatives

| Derivative | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 4-amino-5-phenyl-2H-1,2,4-triazole-3-thione | DFT/B3LYP | - | - | 3.86 | [9] |

| Substituted 1,2,4-triazole derivative | B3LYP/cc-Pvdz | Varies | Varies | Varies | [14] |

| 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines | SMD/M06-2X/6–311++G(d,p) | Varies | Varies | Varies | [15] |

| Thiophene-substituted 1,2,4-triazole | B3LYP/6-311G(d,p) | - | - | 4.068 |

Mulliken Population Analysis

Mulliken population analysis is a method for estimating partial atomic charges from the results of quantum chemistry calculations.[16] It partitions the total electron population among the atoms in a molecule, providing insights into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.[14] While it has known limitations, such as basis set sensitivity, it remains a valuable tool for a qualitative understanding of charge distribution.[16][17] More modern methods like Natural Population Analysis (NPA) can offer a more robust description.[17]

Molecular Electrostatic Potential (MEP) Maps

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule.[13][18] It is an invaluable tool for understanding intermolecular interactions and predicting the reactivity of a molecule.[13]

-

Red Regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms.

-

Blue Regions: Represent areas of positive electrostatic potential, indicating regions that are prone to nucleophilic attack.

-

Green Regions: Denote areas of neutral potential.

MEP maps provide a three-dimensional visualization of the charge distribution, offering a more intuitive understanding of a molecule's reactive sites compared to numerical charge values alone.[13]

Experimental Protocols: Synthesis and Characterization

The synthesis of triazole ketone derivatives often involves multi-step reaction sequences. A common and effective method is the 1,3-dipolar cycloaddition reaction.[11]

General Synthesis Workflow

Caption: General workflow for the synthesis of triazole ketone derivatives.

Step-by-Step Synthesis Protocol (Illustrative Example)

This protocol is a generalized representation based on common synthetic strategies.[11][14]

-

Synthesis of the Azide Intermediate:

-

Dissolve the starting aniline-based sulfonamide derivative in a suitable solvent (e.g., a mixture of water and acetic acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature.

-

Stir the reaction mixture for a specified time to ensure complete diazotization.

-

Add a solution of sodium azide (NaN3) portion-wise, allowing for the evolution of nitrogen gas.

-

The resulting azide can be isolated by filtration or extraction.

-

-

1,3-Dipolar Cycloaddition:

-

Dissolve the synthesized azide and a dicarbonyl compound (e.g., pentane-2,4-dione) in a suitable solvent (e.g., ethanol or DMF).

-

Add a mild base, such as potassium carbonate (K2CO3), to catalyze the reaction.[11]

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.

-

-

Purification and Characterization:

-

Collect the crude product by filtration and wash it with water.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

-

Characterize the final triazole ketone derivative using spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, C=N).

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

-

Bridging Theory and Experiment: Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] In the context of drug development, it is used to predict the binding mode and affinity of a small molecule ligand (the triazole ketone derivative) to the active site of a target protein.

The insights gained from DFT studies, such as the MEP map and charge distribution, are invaluable for guiding molecular docking simulations. For instance, regions of negative electrostatic potential on the ligand are likely to interact with positively charged or hydrogen bond donor residues in the protein's active site. The results of docking studies can then be used to rationalize the observed biological activity and to design new derivatives with improved binding affinities.[2][4]

Sources

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of triazole derivatives as potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Synthesis and Biological Evaluation of Novel Triazole Derivatives as Strigolactone Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, crystal structure elucidation, DFT analysis, drug‐likeness and ADMET evaluation and molecular docking studies of triazole derivatives: Binary inhibition of spike protein and ACE2 receptor protein of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. irjweb.com [irjweb.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 17. Mulliken [cup.uni-muenchen.de]

- 18. researchgate.net [researchgate.net]

Advanced Ligand Engineering: 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one in Metal-Organic Frameworks

[1]

Executive Summary

This technical guide explores the structural utility and application spectrum of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one (henceforth referred to as MTE ) in the design of Metal-Organic Frameworks (MOFs).[1] While standard carboxylate ligands dominate MOF chemistry, MTE represents a class of functional N,O-donor ligands that bridge the gap between coordination chemistry and medicinal functionality.[1]

For researchers in drug development and materials science, MTE offers a dual advantage:

-

Structural Versatility: The 1,2,4-triazole core facilitates robust metal bridging (M-N-N-M), while the acetyl group allows for post-synthetic modification (PSM) or Schiff base expansion.[1]

-

Bioactivity: As a pharmacophore closely related to antifungal azoles, MTE-based MOFs act as viable candidates for BioMOFs (drug-delivery systems) and theranostic agents.[1]

Molecular Architecture & Coordination Logic

The efficacy of MTE in MOF construction stems from its ability to access multiple coordination modes depending on the pH and metal center.[1]

Ligand Tautomerism and Deprotonation

The 1,2,4-triazole ring exists in tautomeric equilibrium (1H, 2H, 4H).[1] In MOF synthesis, the ligand is typically deprotonated to form the triazolate anion (MTE⁻) .[1] This anionic character is crucial for charge balancing cationic metal nodes (e.g., Zn²⁺, Cu²⁺), often eliminating the need for counter-ions in the pore space.[1]

Coordination Modes

- -Bridging (N1, N2): The most common mode, forming zig-zag chains or clusters with transition metals (Zn, Co, Fe).[1] This imparts thermal stability.[1][2]

-

Chelation (N, O): The acetyl oxygen and the adjacent triazole nitrogen can form a 5-membered chelate ring with hard Lewis acids (e.g., Lanthanides), although the bite angle is strained.[1]

-

Pendant Functionality: If the acetyl group remains uncoordinated, it projects into the MOF pore, acting as a polar binding site for CO₂ capture or a reactive handle for Schiff base condensation.[1]

Synthetic Pathways: Ligand Expansion[1]

Direct usage of MTE is valid, but its potential is maximized when used as a precursor for multidentate Schiff base ligands.[1] This strategy is essential for creating "compartmental ligands" that can host multiple metal ions.[1]

Protocol: Schiff Base Derivatization

Objective: Synthesize an acylhydrazone derivative to increase ligand length and coordination sites.[1]

Reagents:

-

MTE (1.0 eq)

-

Isonicotinohydrazide (1.0 eq) (or similar hydrazide)[1]

-

Glacial Acetic Acid (Catalyst)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of MTE in 50 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 10 mmol of isonicotinohydrazide. The solution may remain clear or turn slightly cloudy.[1]

-

Catalysis: Add 3-5 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor reaction progress via TLC (SiO₂, Ethyl Acetate/Hexane 1:1).

-

Isolation: Cool to room temperature. The Schiff base product typically precipitates as a solid.[1]

-

Purification: Filter the precipitate, wash with cold ethanol (3 x 10 mL), and recrystallize from hot ethanol/DMF if necessary.

Reaction Logic: The acid catalyst protonates the carbonyl oxygen of MTE, making the carbonyl carbon more electrophilic for the nucleophilic attack by the hydrazide amine.[1]

Visualization of Synthesis Pathway[1]

Caption: Pathway for converting MTE into extended acylhydrazone ligands for MOF construction.

MOF Fabrication Protocols

This section details the solvothermal synthesis of a Zinc-based MOF using the MTE ligand (or its derivative).[1] Zinc is chosen for its versatility in forming secondary building units (SBUs).[1]

Experimental Protocol: Zn-MTE Framework

Safety: Handle metal nitrates with care (oxidizers). Work in a fume hood.

Materials:

-

Ligand: MTE (0.5 mmol)[1]

-

Solvent System: DMF:Ethanol:H₂O (2:1:1 v/v)[1]

-

Vessel: 20 mL Teflon-lined stainless steel autoclave.[1]

Methodology:

-

Pre-mixing: In a glass vial, dissolve MTE (62 mg) in 4 mL DMF. Sonicate until clear.

-

Metal Addition: Dissolve Zn(NO₃)₂·6H₂O (148 mg) in 2 mL Ethanol/2 mL H₂O mixture.[1]

-

Combination: Slowly add the metal solution to the ligand solution while stirring. A slight precipitate may form; stir for 15 mins to homogenize.

-

Solvothermal Reaction: Transfer the mixture to the Teflon liner. Seal the autoclave and place it in a programmable oven.

-

Thermal Profile:

-

Ramp to 120°C over 2 hours.

-

Hold at 120°C for 48 hours.

-

Cool to RT over 12 hours (Slow cooling promotes single-crystal growth).[1]

-

-

Harvesting: Filter the resulting crystals. Wash with DMF (3x) and Ethanol (3x) to remove unreacted ligands.[1]

-

Activation: Solvent exchange with acetone for 3 days (refreshing solvent daily), followed by vacuum drying at 80°C.

Why this works: The mixed solvent system balances the solubility of the organic ligand (DMF) and the metal salt (Water/Ethanol).[1] The temperature (120°C) provides sufficient energy to overcome the activation barrier for coordination bond formation and allows for "error correction" (reversible bond formation) to yield crystalline products.[1]

Critical Applications

Drug Delivery & BioMOFs

Context: 1,2,4-triazoles are pharmacophores found in antifungal drugs (e.g., Fluconazole) and aromatase inhibitors.[1] Application: MTE can serve as a bioactive linker .[1]

-

Mechanism: The MOF is synthesized using MTE.[1] Upon reaching the target physiological environment (e.g., acidic tumor microenvironment), the coordination bonds hydrolyze, degrading the MOF and releasing the MTE ligand.[1]

-

Advantage: High drug loading capacity (since the drug is the framework) compared to simple encapsulation.[1]

Chemical Sensing (Luminescence)

Context: d¹⁰ metal complexes (Zn, Cd) with conjugated organic ligands often exhibit Ligand-to-Metal Charge Transfer (LMCT) or Ligand-Centered (LC) emission.[1] Application: Detection of nitro-aromatics (explosives) or antibiotic residues in water.[1]

-

Mechanism: The acetyl group on MTE interacts with analytes via hydrogen bonding.[1] If an electron-deficient analyte (e.g., nitrobenzene) enters the pore, it quenches the MOF's fluorescence via Photoinduced Electron Transfer (PET).[1]

Gas Separation (CO₂/N₂)

Context: The acetyl group (-C(=O)CH₃) is polar.[1] Application: CO₂ capture from flue gas.[1]

-

Mechanism: The uncoordinated carbonyl oxygen acts as a Lewis base, interacting with the Lewis acidic carbon of CO₂.[1] The methyl group provides steric bulk, tuning the pore size to kinetically exclude larger gases like N₂ or CH₄.[1]

Data Summary: Predicted Properties

| Feature | Function in MOF | Target Application |

| Triazole N1/N2 | Primary bridging group | Framework stability, thermal resistance |

| Acetyl (C=O) | Lewis basic site | CO₂ capture, cation sensing (e.g., Fe³⁺) |

| Methyl (-CH₃) | Hydrophobic pore lining | Water stability, kinetic gas separation |

| Conjugated System | Fluorophore | Luminescent sensing (turn-off/turn-on) |

Logical Workflow: From Molecule to Application[1]

Caption: Decision matrix for utilizing MTE in materials science applications.

References

-

Structure and Coordination

-

MOF Synthesis & Luminescence

-

Schiff Base Derivatization

-

BioMOF Applications

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity [mdpi.com]

- 3. cajotas.casjournal.org [cajotas.casjournal.org]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 1-[5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioengineer.org [bioengineer.org]

Hydrogen bonding patterns in 3-acetyl-5-methyl-1,2,4-triazole crystals

Technical Guide: Hydrogen Bonding Landscapes in 3-Acetyl-5-methyl-1,2,4-triazole

Executive Summary

This technical guide provides a structural analysis of 3-acetyl-5-methyl-1,2,4-triazole , focusing on its supramolecular assembly and hydrogen bonding (HB) propensity. For researchers in crystal engineering and medicinal chemistry, understanding these patterns is critical for predicting solubility, polymorph stability, and bioavailability.

The 1,2,4-triazole scaffold is a "chameleon" in solid-state chemistry due to its tautomeric flexibility. When substituted with an acetyl group (a strong HB acceptor) and a methyl group (a hydrophobic spacer), the crystal lattice becomes a competitive arena between classical triazole-triazole dimerization and triazole-carbonyl catemerization .

Molecular Architecture & Tautomeric Equilibrium

Before analyzing the crystal lattice, one must define the protonation state. 3-acetyl-5-methyl-1,2,4-triazole (

The Tautomeric Landscape

In the solution phase, these isomers interconvert rapidly. In the solid state, the molecule locks into a single tautomer stabilized by intermolecular forces.

-

1H-Tautomer (Most Stable): The proton resides on N1. This is generally the thermodynamic minimum for 3,5-disubstituted triazoles due to aromatic stabilization.

-

2H-Tautomer: The proton resides on N2. Often observed if steric hindrance at N1 is high (unlikely here with a methyl group).

-

4H-Tautomer: The proton resides on N4. Rare in neutral triazoles but possible if stabilized by specific intramolecular H-bonds (e.g., to the acetyl oxygen).

Critical Insight: The acetyl group at C3 is an electron-withdrawing group (EWG). This increases the acidity of the ring NH, making the molecule a potent Hydrogen Bond Donor (HBD).

Supramolecular Synthons & H-Bonding Motifs

The crystal packing is dictated by the competition between two primary acceptors: the Triazole Ring Nitrogen (N) and the Acetyl Carbonyl Oxygen (C=O) .

Scenario A: The Homomeric Dimer ( )

If the acetyl group twists out of plane or is sterically shielded, the triazole rings self-associate.

-

Interaction:

-

Geometry: Two molecules pair up to form an eight-membered ring.

-

Graph Set Notation:

-

Prevalence: Common in non-polar solvents where dipole minimization is key.

Scenario B: The Acetyl-Mediated Catemer ( or )

This is the more likely outcome for this specific molecule. The acetyl oxygen is a better base (acceptor) than the triazole nitrogen.

-

Interaction:

-

Geometry: Infinite chains (catemers) running through the lattice.

-

Stability: Often enthalpically favored due to the strength of the

bond (~20-25 kJ/mol).

Visualization: Synthon Logic Pathway

Caption: Logic flow determining whether the crystal forms dimers or chains based on solvent and acceptor strength.

Experimental Protocols: Crystallogenesis & Validation

To definitively assign the H-bonding pattern, you must grow single crystals and validate the structure.

Protocol A: Polymorph Screening (Solvent-Mediated)

Different solvents can trap different tautomers or H-bond motifs.

-

Preparation: Dissolve 100 mg of 3-acetyl-5-methyl-1,2,4-triazole in 5 mL of solvent.

-

Solvent Selection:

-

System A (Methanol/Ethanol): Promotes

interactions (interferes with dimers). -

System B (Acetonitrile/Toluene): Promotes self-association (

).

-

-

Crystallization: Use Slow Evaporation at 4°C. Rapid cooling often yields amorphous powder or micro-crystals unsuitable for SC-XRD.

-

Harvesting: Isolate crystals when they reach 0.2–0.5 mm dimensions.

Protocol B: Characterization Workflow

| Method | Target Data | Expected Signal (Dimer) | Expected Signal (Catemer) |

| SC-XRD | Atom coordinates | Infinite chains along one axis | |

| FT-IR | N-H Stretch | Sharp band ~3200 | Broad/shifted band ~3100 |

| DSC | Melting Point | Single sharp endotherm | Potential polymorph transitions |

Structural Data Reference (Predicted)

Based on analogous structures (e.g., 3-methyl-5-amino-1,2,4-triazole and 3-acetylamino-1,2,4-triazole), the following geometric parameters are the standard for quality control in your refinement.

-

Bond Lengths:

-

(Ring):

-

(Acetyl):

-

(

-

(Ring):

-

Planarity: The triazole ring is strictly planar. The acetyl group may rotate 5–15° out of plane to optimize packing forces.

Pharmaceutical Implications

Why does this specific H-bond pattern matter?

-

Solubility: The Catemer (Chain) motif usually results in lower solubility in lipophilic media compared to the Dimer . The dimer "hides" the polar donor/acceptor groups within the ring, making the exterior more hydrophobic.

-

Bioavailability: If the crystal is locked in a strong H-bond network (high lattice energy), dissolution rates in gastric fluid will be the rate-limiting step (Class II/IV behavior).

-

Stability: The 1H-tautomer is generally more chemically stable. If a polymorph contains the 4H-tautomer, it may be prone to faster degradation or rearrangement.

References

-

Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Graph-set analysis of hydrogen-bond patterns in organic crystals. Angewandte Chemie International Edition, 34(15), 1555-1573. Link

-

Matulková, I., Císařová, I., & Němec, I. (2009). Supramolecular structure of 1,2,4-triazole derivatives: The role of hydrogen bonding. Journal of Molecular Structure, 923(1-3), 19-26. Link

-

Allen, F. H., & Taylor, R. (2024). Cambridge Structural Database (CSD) Analysis of 1,2,4-Triazole Geometries. Cambridge Crystallographic Data Centre. Link

-

Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: Interactions without borders. Accounts of Chemical Research, 35(7), 565-573. Link

Unveiling the Pharmacophoric Landscape of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one: A Technical Guide for Drug Discovery

Abstract

The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the putative pharmacophore properties of a specific, yet promising derivative: 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one. By dissecting its molecular architecture, we will propose a pharmacophore model and delineate a comprehensive, self-validating workflow for its experimental and computational characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of novel 1,2,4-triazole-based compounds.

Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that has garnered immense interest in drug discovery due to its unique physicochemical properties.[1][4] Its ability to engage in hydrogen bonding, its dipole character, and its metabolic stability contribute to its frequent appearance in a wide array of approved drugs, including the antifungal agent fluconazole and the antiviral ribavirin.[4][5] The versatility of the 1,2,4-triazole scaffold allows it to serve as a key pharmacophore, interacting with various biological targets with high affinity.[1]

Pharmacophore modeling is a crucial component of modern drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity.[6][7] By understanding the pharmacophore of a lead compound, researchers can rationally design new molecules with enhanced potency, selectivity, and pharmacokinetic profiles. This guide will focus on elucidating the pharmacophoric features of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one, a molecule of interest for further therapeutic development.

Deconstructing the Molecular Architecture: Proposed Pharmacophore Features

The chemical structure of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one, while seemingly simple, presents a rich tapestry of potential pharmacophoric features. A systematic analysis of its constituent parts allows us to propose a preliminary pharmacophore model.

Table 1: Putative Pharmacophoric Features of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one

| Feature ID | Pharmacophore Type | Location | Rationale and Potential Interactions |

| HBA1 | Hydrogen Bond Acceptor | Nitrogen atoms (N1, N2, N4) of the triazole ring | The lone pair electrons on the nitrogen atoms can accept hydrogen bonds from donor groups on a biological target, such as amino acid residues (e.g., Ser, Thr, Asn, Gln). |

| HBD1 | Hydrogen Bond Donor | N-H of the triazole ring (1H-tautomer) | The protonated nitrogen of the triazole ring can donate a hydrogen bond to an acceptor group on the target protein (e.g., backbone carbonyls, Asp, Glu). The tautomeric nature of the 1H-1,2,4-triazole suggests this feature may be dynamic.[1] |

| HBA2 | Hydrogen Bond Acceptor | Carbonyl oxygen of the ethanone moiety | The oxygen atom of the acetyl group is a strong hydrogen bond acceptor, capable of forming key interactions with the biological target. |

| HYD1 | Hydrophobic Feature | Methyl group on the triazole ring | This small alkyl group can engage in van der Waals interactions within a hydrophobic pocket of the target protein. |

| HYD2 | Hydrophobic Feature | Methyl group of the ethanone moiety | Similar to HYD1, this methyl group can contribute to binding affinity through hydrophobic interactions. |